molecular formula C11H12N2O3 B12409832 5-Hydroxy-L-tryptophan-4,6,7-d3

5-Hydroxy-L-tryptophan-4,6,7-d3

Cat. No.: B12409832
M. Wt: 223.24 g/mol
InChI Key: LDCYZAJDBXYCGN-BSWQNAMISA-N
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Description

L-5-Hydroxytryptophan-d3 is a deuterated form of L-5-Hydroxytryptophan, a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. This compound is used in scientific research to study the metabolic pathways and effects of serotonin in the brain and body. The deuterium labeling in L-5-Hydroxytryptophan-d3 allows for more precise tracking and analysis in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-5-Hydroxytryptophan-d3 can be synthesized through a series of chemical reactions starting from L-tryptophan. The process involves the hydroxylation of L-tryptophan to produce L-5-Hydroxytryptophan, followed by the incorporation of deuterium atoms. The hydroxylation step typically uses tryptophan hydroxylase as a catalyst, with tetrahydrobiopterin as a cofactor. The reaction conditions include a pH of 8.5 and a temperature of 35°C for optimal enzyme activity .

Industrial Production Methods

Industrial production of L-5-Hydroxytryptophan-d3 often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to express high levels of tryptophan hydroxylase and other necessary enzymes. The fermentation process is carried out in bioreactors, with glucose as the primary carbon source. The final product is purified through a series of chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

L-5-Hydroxytryptophan-d3 undergoes several types of chemical reactions, including:

    Oxidation: L-5-Hydroxytryptophan-d3 can be oxidized to form 5-hydroxyindoleacetic acid.

    Decarboxylation: This reaction converts L-5-Hydroxytryptophan-d3 to serotonin, catalyzed by aromatic L-amino acid decarboxylase.

    Substitution: Various substitution reactions can occur at the hydroxyl group, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Decarboxylation: This reaction typically requires the presence of pyridoxal phosphate as a cofactor.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

    5-Hydroxyindoleacetic acid: Formed through oxidation.

    Serotonin: Produced via decarboxylation.

    Various derivatives: Resulting from substitution reactions.

Scientific Research Applications

L-5-Hydroxytryptophan-d3 is widely used in scientific research due to its role as a serotonin precursor. Its applications include:

    Neuroscience: Studying the effects of serotonin on mood, cognition, and behavior.

    Pharmacology: Investigating the metabolism and pharmacokinetics of serotonin-related drugs.

    Clinical Research: Exploring the therapeutic potential of serotonin precursors in treating depression, insomnia, and other disorders.

    Biochemistry: Analyzing metabolic pathways involving serotonin and its derivatives.

Mechanism of Action

L-5-Hydroxytryptophan-d3 exerts its effects by increasing the production of serotonin in the brain and central nervous system. It crosses the blood-brain barrier and is converted to serotonin by aromatic L-amino acid decarboxylase. Serotonin then binds to its receptors, modulating various physiological processes such as mood, appetite, and sleep .

Comparison with Similar Compounds

Similar Compounds

    L-5-Hydroxytryptophan: The non-deuterated form, used similarly in research and therapeutics.

    Tryptophan: The precursor to L-5-Hydroxytryptophan, involved in the same metabolic pathway.

    Serotonin: The neurotransmitter produced from L-5-Hydroxytryptophan.

Uniqueness

L-5-Hydroxytryptophan-d3 is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

223.24 g/mol

IUPAC Name

(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i1D,2D,4D

InChI Key

LDCYZAJDBXYCGN-BSWQNAMISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1NC=C2C[C@@H](C(=O)O)N)[2H])O)[2H]

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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